2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
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Overview
Description
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound characterized by its complex structure, which includes chlorophenyl and methylphenyl groups attached to a tetrahydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Introduction of Methylphenyl Group: Similarly, the methylphenyl group is introduced through a nucleophilic substitution reaction using a methylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or methylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydroquinazoline
- 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
- 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline
Uniqueness
What sets 2-[(2-Chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups may enhance its binding affinity to certain molecular targets, thereby increasing its potency in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2S2/c1-15-10-12-17(13-11-15)27-21-18-7-3-5-9-20(18)24-22(25-21)26-14-16-6-2-4-8-19(16)23/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBBBDPZLDYSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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